3-Phenyllactyl-leucyl-arginyl-asparaginamide
Overview
Description
3-Phenyllactyl-leucyl-arginyl-asparaginamide is a synthetic peptide compound with the molecular formula C25H40N8O6 . It is known for its complex structure, which includes a combination of amino acids and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyllactyl-leucyl-arginyl-asparaginamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Phenyllactyl-leucyl-arginyl-asparaginamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl group or the amino acid side chains, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce thiol-containing peptides.
Scientific Research Applications
3-Phenyllactyl-leucyl-arginyl-asparaginamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modifications.
Biology: The compound is investigated for its potential role in cellular signaling and protein interactions.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.
Industry: It is used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 3-Phenyllactyl-leucyl-arginyl-asparaginamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- L-β-Phenyllactoyl-Leu-Arg-Asn-NH2 · HCl
- L-Aspartamide, (αS)-α-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- (9CI)
Uniqueness
3-Phenyllactyl-leucyl-arginyl-asparaginamide is unique due to its specific combination of amino acids and the presence of a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O6/c1-14(2)11-18(33-24(39)19(34)12-15-7-4-3-5-8-15)23(38)31-16(9-6-10-30-25(28)29)22(37)32-17(21(27)36)13-20(26)35/h3-5,7-8,14,16-19,34H,6,9-13H2,1-2H3,(H2,26,35)(H2,27,36)(H,31,38)(H,32,37)(H,33,39)(H4,28,29,30)/t16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCPCFOGODDDM-VJANTYMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926429 | |
Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-35-2 | |
Record name | 3-Phenyllactyl-leucyl-arginyl-asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129536352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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